ethyl 4-(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromene ring fused with a diazinane ring, which is further substituted with ethyl and carboxylate groups
Preparation Methods
The synthesis of ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the diazinane ring through cyclization reactions. The final steps involve the addition of ethyl and carboxylate groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE can be compared with other similar compounds such as:
4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-1,2,6-TRIPHENYLCYCLOHEXA-2,5-DIENE-1-CARBONITRILE: Known for its structural similarity but differing in the presence of a cyclohexa-diene ring.
4-[2-[(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PYRROL-1-YL]BENZOATE: Contains a pyrrole ring, offering different reactivity and applications.
ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)chromene-2-carboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-4-21-17(23)16(18(24)22(5-2)20(21)28)13-11-15(19(25)26-6-3)27-14-10-8-7-9-12(13)14/h7-11H,4-6H2,1-3H3 |
InChI Key |
KDGNLQHPMZFOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2C=C(OC3=CC=CC=C32)C(=O)OCC)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.